2-Chloroisophthalic acid
Overview
Description
2-Chloroisophthalic acid is a chemical compound with the molecular formula C8H5ClO4 . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloroisophthalic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
2-Chloroisophthalic acid has a molecular weight of 200.57 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 199.9876363 g/mol . The topological polar surface area is 74.6 Ų . The heavy atom count is 13 .Scientific Research Applications
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Heterocycle Synthesis
- Field : Organic Chemistry
- Application : Heteropolyacids and related compounds have been used in the synthesis of bioactive heterocycles . This includes pyrimidines, pyridines, pyrroles, indoles, chromenes, xanthenes, pyrans, azlactones, azoles, diazines, azepines, flavones, and formylchromones .
- Method : One example is the synthesis of quinoxaline derivatives by a condensation of 1,2-diamines with 1,2-dicarbonyl compounds . This was done using a heterogeneous catalyst where tungstophosphoric acid was supported on zirconia oxide .
- Results : The catalyst was used in solvent-free conditions and with conventional heating .
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Polymer Science
- Field : Materials Science
- Application : Poly(lactic acid) (PLA) is a well-known biopolymer derived from corn starch or sugar cane used in different food packaging and artificial bones and scaffolds . It’s also used in the fabrication of composites involving in situ synthesis of silica nanoparticles .
- Method : The fabrication process of the composites involved an in situ synthesis of silica nanoparticles via condensation reactions of TEOS and GOPTMS in the presence of PLA and polyethylene glycol as a plasticizer in tetrahydrofuran . Hydrochloric acid was utilized as a catalyst during the synthesis method .
- Results : The result is a composite material with properties suitable for various applications .
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Resin Production
- Field : Industrial Chemistry
- Application : A significant portion of Isophthalic Acid, a compound similar to 2-Chloroisophthalic acid, is utilized in the manufacture of unsaturated polyester resins (UPRs) . Its unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .
- Method : The production of UPRs involves the reaction of isophthalic acid with glycols and unsaturated dicarboxylic acids .
- Results : UPRs are widely used in reinforced plastics, coatings, and gel coats .
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High-Performance Polymers
- Field : Polymer Science
- Application : Isophthalic Acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers .
- Method : The production of PET involves the polymerization of isophthalic acid and ethylene glycol .
- Results : PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry, notably for beverage bottles .
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Ink and Coatings
- Field : Industrial Chemistry
- Application : Isophthalic Acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents .
- Method : The increased thermal stability ensures the product’s longevity even under harsh conditions .
- Results : The final products are durable inks and coatings that can withstand harsh conditions .
-
Corrosion Inhibitor
- Field : Materials Science
- Application : Additionally, IPA functions as an effective corrosion inhibitor in certain applications .
- Method : It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .
- Results : The result is a material that is more resistant to corrosion .
Safety And Hazards
properties
IUPAC Name |
2-chlorobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKVZDOEWYNQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345282 | |
Record name | 2-Chloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroisophthalic acid | |
CAS RN |
13049-16-6 | |
Record name | 2-Chloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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